The compound (8S,10R,13S,14S,17R)-3-acetoxy-17-(2-acetoxyacetyl)-10,13-dimethyl-2,7,8,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate is a synthetic organic compound notable for its structural complexity and potential therapeutic applications. Classified as an ester prodrug, it is derived from steroidal frameworks and exhibits significant biological activity. This compound is primarily studied for its role in inhibiting androgen synthesis and its implications in cancer treatment.
The synthesis of this compound typically involves multi-step organic reactions focusing on the modification of steroidal precursors. Key steps include:
These synthetic routes often require careful optimization to achieve high yields and purity of the final product.
The molecular structure of the compound can be described by its IUPAC name and molecular formula:
The structural representation can be visualized using molecular modeling software or chemical drawing tools to highlight the stereochemistry at each chiral center.
The compound undergoes various chemical reactions that are critical for its biological activity:
Each of these reactions plays a crucial role in determining the compound's efficacy and safety profile.
The primary mechanism of action involves inhibition of androgen synthesis. The compound acts as a selective inhibitor of steroid 17α-monooxygenase (CYP17A1), an enzyme critical in the biosynthesis of androgens like testosterone. By blocking this enzyme:
The physical properties include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
This compound has significant applications in medicinal chemistry and pharmacology:
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5